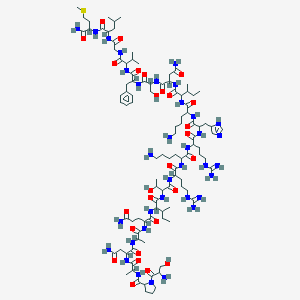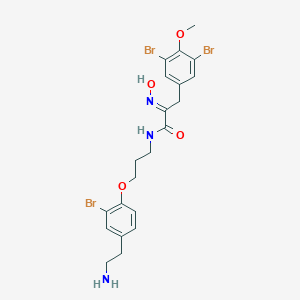
14-Debromoprearaplysillin I
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
14-Debromoprearaplysillin I is a natural product that has been isolated from marine sponges. This compound has shown promising results in scientific research, particularly in the field of medicinal chemistry.
Wirkmechanismus
The mechanism of action of 14-Debromoprearaplysillin I is not fully understood. However, it has been found to inhibit the activity of certain enzymes, which play a crucial role in the growth and survival of cancer cells. This compound has also been found to induce apoptosis in cancer cells by activating certain signaling pathways.
Biochemische Und Physiologische Effekte
14-Debromoprearaplysillin I has been found to have several biochemical and physiological effects. This compound has been found to inhibit the activity of certain enzymes, which play a crucial role in the growth and survival of cancer cells. It has also been found to induce apoptosis in cancer cells by activating certain signaling pathways. Additionally, 14-Debromoprearaplysillin I has been found to have anti-inflammatory and anti-microbial properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 14-Debromoprearaplysillin I in lab experiments is its potential to inhibit the growth of cancer cells. This compound has also been found to induce apoptosis in cancer cells, which makes it a promising candidate for cancer therapy. However, one of the limitations of using 14-Debromoprearaplysillin I in lab experiments is its complex structure, which makes it difficult to synthesize.
Zukünftige Richtungen
There are several future directions for the research of 14-Debromoprearaplysillin I. One of the directions is to explore its potential as an anti-cancer drug. Another direction is to investigate its anti-inflammatory and anti-microbial properties. Additionally, further research is needed to understand the mechanism of action of 14-Debromoprearaplysillin I and its potential side effects.
Conclusion:
In conclusion, 14-Debromoprearaplysillin I is a natural product that has shown promising results in scientific research, particularly in the field of medicinal chemistry. This compound has been found to have anti-inflammatory, anti-tumor, and anti-microbial properties. It has also been found to inhibit the growth of cancer cells and induce apoptosis in cancer cells. Although there are some limitations to using 14-Debromoprearaplysillin I in lab experiments, it has significant potential for future research and development.
Synthesemethoden
The synthesis of 14-Debromoprearaplysillin I is a challenging task due to its complex structure. However, several methods have been developed to synthesize this compound. One of the most promising methods is the total synthesis approach, which involves the use of various chemical reactions to produce the compound. Another method involves the isolation of 14-Debromoprearaplysillin I from marine sponges.
Wissenschaftliche Forschungsanwendungen
14-Debromoprearaplysillin I has shown significant potential in scientific research, particularly in the field of medicinal chemistry. This compound has been found to have anti-inflammatory, anti-tumor, and anti-microbial properties. It has also been found to inhibit the growth of cancer cells and induce apoptosis in cancer cells.
Eigenschaften
CAS-Nummer |
136685-30-8 |
|---|---|
Produktname |
14-Debromoprearaplysillin I |
Molekularformel |
C21H24Br3N3O4 |
Molekulargewicht |
622.1 g/mol |
IUPAC-Name |
(2E)-N-[3-[4-(2-aminoethyl)-2-bromophenoxy]propyl]-3-(3,5-dibromo-4-methoxyphenyl)-2-hydroxyiminopropanamide |
InChI |
InChI=1S/C21H24Br3N3O4/c1-30-20-16(23)10-14(11-17(20)24)12-18(27-29)21(28)26-7-2-8-31-19-4-3-13(5-6-25)9-15(19)22/h3-4,9-11,29H,2,5-8,12,25H2,1H3,(H,26,28)/b27-18+ |
InChI-Schlüssel |
DJJKDYYBOSZKDA-OVVQPSECSA-N |
Isomerische SMILES |
COC1=C(C=C(C=C1Br)C/C(=N\O)/C(=O)NCCCOC2=C(C=C(C=C2)CCN)Br)Br |
SMILES |
COC1=C(C=C(C=C1Br)CC(=NO)C(=O)NCCCOC2=C(C=C(C=C2)CCN)Br)Br |
Kanonische SMILES |
COC1=C(C=C(C=C1Br)CC(=NO)C(=O)NCCCOC2=C(C=C(C=C2)CCN)Br)Br |
Synonyme |
14-debromoprearaplysillin I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



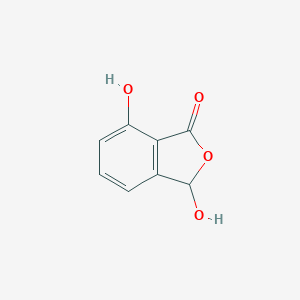
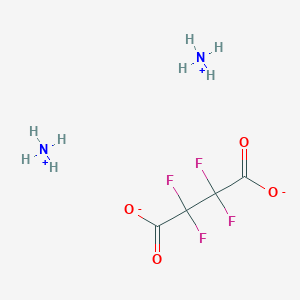
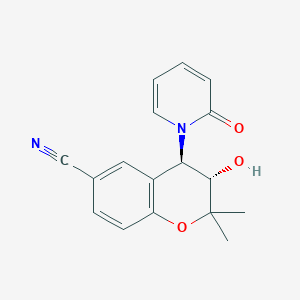
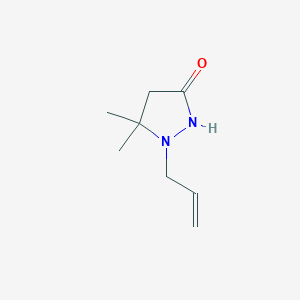
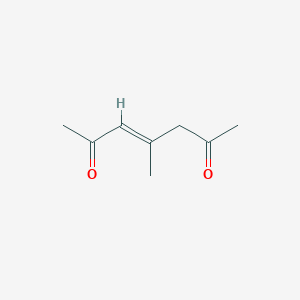
![Methyl Imidazo[1,2-a]pyridine-8-carboxylate](/img/structure/B145387.png)
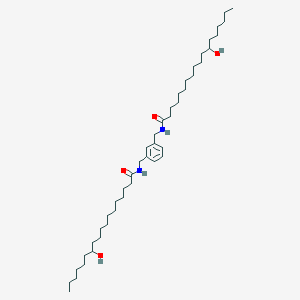
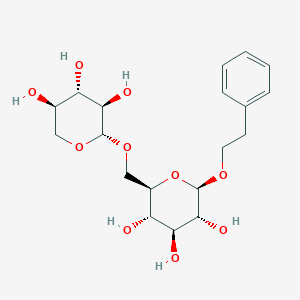
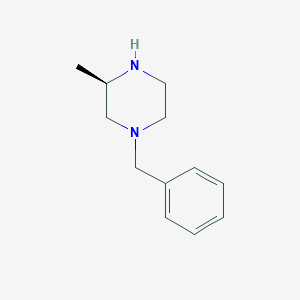
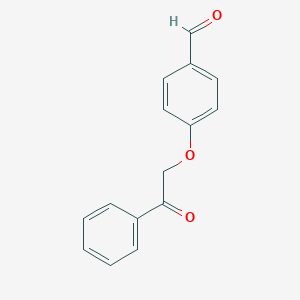
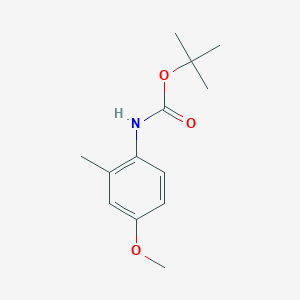
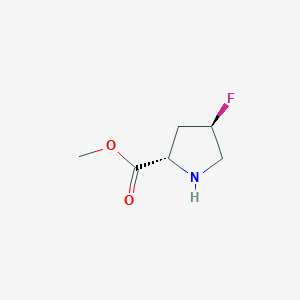
![1-[(2S)-2-[(1R)-1-Hydroxypropyl]oxiran-2-YL]ethanone](/img/structure/B145403.png)
